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Introduction

The isolation of high-quality deoxyribonucleic acid (DNA) is a critical first step for a vast array of

molecular biology applications, including PCR, sequencing, and cloning. Effective DNA

extraction methodologies must efficiently lyse cells, inactivate nucleases, and separate DNA

from contaminants such as proteins, lipids, and polysaccharides. Quaternary ammonium salts,

a class of cationic surfactants, are key reagents in several DNA extraction protocols,

particularly for challenging sample types like plants. While various tetraalkylammonium halides

are mentioned in nucleic acid isolation contexts, specific data and protocols for

tetrahexylammonium are not widely available in commercial kits or scientific literature.

Therefore, these application notes will focus on the well-documented use of a closely related

and widely used quaternary ammonium salt, Cetyltrimethylammonium Bromide (CTAB), as a

representative example of this class of compounds in DNA extraction.

Principle of Action
CTAB is a cationic detergent that facilitates the purification of DNA through a differential

precipitation process. At high salt concentrations, CTAB binds to and precipitates

polysaccharides, which are common inhibitors of downstream enzymatic reactions in plant and

some bacterial extracts. In solutions with low ionic strength, CTAB forms insoluble complexes

with nucleic acids, allowing for their separation from most proteins and other cellular

components that remain soluble. By manipulating the salt concentration of the buffers, DNA

can be selectively precipitated and purified.
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The general steps in a CTAB-based DNA extraction are:

Lysis: The sample is homogenized in a heated CTAB lysis buffer containing a reducing agent

(like β-mercaptoethanol) to break down cell walls and membranes, denature proteins, and

release nucleic acids.

Purification: An organic extraction, typically with chloroform:isoamyl alcohol, is performed to

remove proteins and other hydrophobic molecules. The phases are separated by

centrifugation, and the aqueous phase containing the DNA is collected.

Precipitation: DNA is precipitated from the aqueous phase by the addition of isopropanol or

ethanol. The salt concentration is crucial at this step to ensure selective precipitation of DNA.

Washing and Resuspension: The DNA pellet is washed with ethanol to remove residual salts

and impurities and then resuspended in a suitable buffer like TE (Tris-EDTA).

Data Presentation
The following table summarizes typical quantitative data for DNA extracted using a CTAB-

based protocol from plant tissue. These values can vary depending on the plant species, tissue

type, and age of the sample.

Parameter Expected Value Method of Assessment

DNA Yield 5 - 50 µg per 100 mg of tissue
UV-Vis Spectrophotometry

(A260) or Fluorometry

Purity (A260/A280) 1.7 - 2.0 UV-Vis Spectrophotometry

Purity (A260/A230) > 1.8 UV-Vis Spectrophotometry

DNA Integrity
High molecular weight band

(>20 kb)
Agarose Gel Electrophoresis

Note: An A260/A280 ratio below 1.7 may indicate protein contamination, while a ratio above 2.0

could suggest RNA contamination. A low A260/A230 ratio can indicate contamination with

polysaccharides or other organic compounds.[1]
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Experimental Protocols
Protocol 1: DNA Extraction from Plant Tissue using
CTAB
This protocol is optimized for the extraction of high-quality genomic DNA from fresh or frozen

plant leaves.

Materials:

CTAB Lysis Buffer (2% w/v CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M

NaCl, 1% w/v PVP)

β-mercaptoethanol

Chloroform:Isoamyl alcohol (24:1)

Isopropanol (ice-cold)

70% Ethanol (ice-cold)

TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)

RNase A (10 mg/mL)

Liquid nitrogen

Mortar and pestle

Microcentrifuge tubes (1.5 mL and 2.0 mL)

Water bath or heating block

Microcentrifuge

Procedure:

Sample Preparation:
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Pre-chill a mortar and pestle with liquid nitrogen.

Weigh approximately 100 mg of fresh or frozen plant tissue.

Grind the tissue to a fine powder in the liquid nitrogen-chilled mortar and pestle.

Transfer the powdered tissue to a 2.0 mL microcentrifuge tube.

Lysis:

Add 1 mL of pre-warmed (65°C) CTAB Lysis Buffer and 2 µL of β-mercaptoethanol to the

tube.

Vortex vigorously to mix.

Incubate the tube in a 65°C water bath for 60 minutes, with occasional gentle inversion

every 15-20 minutes.

Purification:

Allow the sample to cool to room temperature.

Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1).

Mix by inverting the tube gently for 5-10 minutes to form an emulsion.

Centrifuge at 12,000 x g for 10 minutes at room temperature.

Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube,

avoiding the interface.

Precipitation:

Add 0.7 volumes (e.g., if you transferred 700 µL, add 490 µL) of ice-cold isopropanol.

Mix gently by inversion until a white, stringy DNA precipitate is visible.

Incubate at -20°C for at least 30 minutes.
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Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.

Washing:

Carefully decant the supernatant without disturbing the DNA pellet.

Add 1 mL of ice-cold 70% ethanol to wash the pellet.

Centrifuge at 12,000 x g for 5 minutes at 4°C.

Carefully decant the ethanol and remove any remaining liquid with a pipette.

Air-dry the pellet for 10-15 minutes at room temperature. Do not over-dry the pellet as it

can be difficult to resuspend.

Resuspension:

Resuspend the DNA pellet in 50-100 µL of TE Buffer.

To remove any contaminating RNA, add 1 µL of RNase A (10 mg/mL) and incubate at

37°C for 30 minutes.

Store the purified DNA at -20°C.
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End: Purified Genomic DNA
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Caption: Experimental workflow for DNA extraction using the CTAB method.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1222370?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1222370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Lysate
(DNA, Proteins, Polysaccharides)

High Salt Condition
(e.g., 1.4 M NaCl)

Add CTAB

CTAB-Polysaccharide
Precipitate (Removed)

Soluble DNA-CTAB Complex Low Salt Condition
(Precipitation Step)

Insoluble DNA-CTAB
Complex (Precipitated)

Soluble ProteinsRemain in Supernatant

Reduce Salt + Add Alcohol

Click to download full resolution via product page

Caption: Logical relationship of CTAB's role in differential precipitation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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